An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol Hydrochloride: Core Properties and Scientific Applications
An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol Hydrochloride: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethanol hydrochloride, a morpholine derivative of interest in chemical synthesis and pharmaceutical research. While this specific hydrochloride salt is not extensively documented in publicly available literature, this document synthesizes information on the parent compound, 2-Morpholinoethanol, with established chemical principles to offer a robust guide for its handling, characterization, and potential applications.
Structural Elucidation and Physicochemical Profile
2-(Morpholin-2-yl)ethanol hydrochloride belongs to the family of morpholine-alkanol compounds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts unique properties of polarity and basicity. The ethanol substituent introduces a primary alcohol group, offering a site for further chemical modification. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.
Table 1: Physicochemical Properties of 2-Morpholinoethanol (Free Base) and Predicted Properties of its Hydrochloride Salt
| Property | 2-Morpholinoethanol (Free Base) | 2-(Morpholin-2-yl)ethanol Hydrochloride (Predicted) | Source |
| CAS Number | 622-40-2 | 857214-74-5 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [1][3] |
| Appearance | Clear, colorless to slightly yellowish liquid | White to off-white solid | General chemical knowledge |
| Melting Point | -1 °C | Expected to be significantly higher than the free base | [4][5] |
| Boiling Point | 225-230 °C | Not applicable (decomposes upon heating) | [3] |
| Density | ~1.08 g/cm³ at 20°C | Data not available | [3] |
| Solubility | Miscible with water and polar organic solvents | High solubility in water, soluble in lower alcohols | [1][3] |
| pKa | 14.88 (predicted) | Not applicable | [2] |
Synthesis and Purification
The synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride is a two-step process commencing with the synthesis of the free base, 2-Morpholinoethanol, followed by its conversion to the hydrochloride salt.
Synthesis of 2-Morpholinoethanol
A common and efficient method for the synthesis of 2-Morpholinoethanol is the N-alkylation of morpholine with 2-chloroethanol or the ring-opening of ethylene oxide with morpholine.[2] The latter is often preferred for its atom economy.
Diagram 1: Synthesis of 2-Morpholinoethanol
Caption: Ring-opening of ethylene oxide with morpholine.
Experimental Protocol: Synthesis of 2-Morpholinoethanol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagents: Charge the flask with morpholine (1.0 eq) and a suitable solvent such as ethanol.
-
Reaction Initiation: Add a catalytic amount of a base, for instance, potassium hydroxide.
-
Addition of Ethylene Oxide: Slowly add ethylene oxide (1.0-1.2 eq) to the reaction mixture via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with an acid.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Morpholinoethanol.[2]
Conversion to 2-(Morpholin-2-yl)ethanol Hydrochloride
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Diagram 2: Conversion to Hydrochloride Salt
Caption: Formation of the hydrochloride salt.
Experimental Protocol: Synthesis of 2-(Morpholin-2-yl)ethanol Hydrochloride
-
Dissolution: Dissolve the purified 2-Morpholinoethanol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Drying: Wash the solid with cold, anhydrous solvent and dry it under vacuum to obtain 2-(Morpholin-2-yl)ethanol hydrochloride.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the free base, 2-Morpholinoethanol, typically shows multiplets for the morpholine ring protons and the ethanol chain protons.[2][6] Upon protonation to form the hydrochloride salt, the protons alpha to the nitrogen atom are expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen. A broad signal corresponding to the N-H proton may also be observed, the chemical shift of which can be solvent-dependent.[7]
-
¹³C NMR: Similar to the ¹H NMR, the carbon atoms adjacent to the nitrogen in the morpholine ring are expected to show a downfield shift in the ¹³C NMR spectrum of the hydrochloride salt compared to the free base.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Morpholinoethanol exhibits a broad O-H stretching band from the alcohol group and C-N and C-O stretching vibrations characteristic of the morpholine ring.[8] For the hydrochloride salt, a broad and strong band in the region of 2400-2800 cm⁻¹ is expected, which is characteristic of the N⁺-H stretching vibration in ammonium salts.
Mass Spectrometry (MS)
Mass spectrometry of the free base, 2-Morpholinoethanol, will show a molecular ion peak corresponding to its molecular weight.[8] When analyzing the hydrochloride salt by techniques such as electrospray ionization (ESI), the spectrum will typically show the mass of the protonated free base (the cation).
Biological and Pharmacological Context
While specific biological activity data for 2-(Morpholin-2-yl)ethanol hydrochloride is scarce, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.[9][10] Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[10][11] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[10]
The presence of the primary alcohol in 2-(Morpholin-2-yl)ethanol hydrochloride provides a handle for further chemical derivatization, allowing for its use as a building block in the synthesis of more complex, biologically active molecules.[12]
Safety, Handling, and Storage
Safety Data for the related compound 2-Morpholinoethanol indicates that it is an irritant to the eyes, respiratory system, and skin. [4][5] The hydrochloride salt should be handled with similar precautions.
Table 2: Hazard and Precautionary Information (based on related compounds)
| Hazard Statement | Precautionary Statement | Source |
| Causes skin irritation. | Wash skin thoroughly after handling. | [13] |
| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. | [13] |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | [13] |
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
Storage: Store in a tightly closed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.
Conclusion
2-(Morpholin-2-yl)ethanol hydrochloride is a simple yet versatile morpholine derivative. While detailed experimental data for this specific salt is limited, a comprehensive understanding of its properties and behavior can be extrapolated from its parent compound and general chemical principles. Its synthesis is straightforward, and its structure offers potential for further chemical modification, making it a valuable building block for researchers in synthetic and medicinal chemistry. As with all chemicals, appropriate safety precautions should be taken during its handling and use.
References
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PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]
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IARC Publications. (n.d.). Morpholine. Retrieved from [Link]
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Shenyang East Chemical Science-Tech Co.,Ltd. (2024, October 5). Toxicity of morpholine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2-Morpholinoethoxy)ethanol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
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NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
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Exploring the Chemical Synthesis Pathways of 2-Morpholinoethanol. (n.d.). Retrieved from [Link]
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Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). 2-morpholino ethanol. Retrieved from [Link]
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NIST. (n.d.). 4-Morpholineethanol. Retrieved from [Link]
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ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol/4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]
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Ottokemi. (n.d.). 2-Morpholino ethanol, 99% 622-40-2 India. Retrieved from [Link]
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ResearchGate. (2025, October 17). Synthesis of Morpholine‐Based Analogues of (−)‐Zampanolide and Their Biological Activity. Retrieved from [Link]
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Drugfuture. (n.d.). 2-MORPHOLINOETHANOL. Retrieved from [Link]
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PubMed. (n.d.). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. Retrieved from [Link]
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